Ethyl 5-(2-thenoyl)-2-furoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

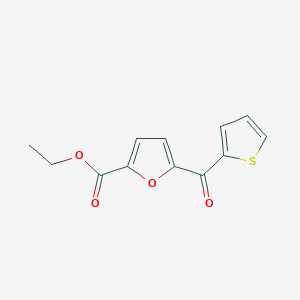

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4S/c1-2-15-12(14)9-6-5-8(16-9)11(13)10-4-3-7-17-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHCMBBYLXNJGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641793 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-52-4 | |

| Record name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-(2-thenoyl)-2-furoate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(2-thenoyl)-2-furoate, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. This document details the compound's chemical identity, including its CAS number, molecular formula, and structure. A thorough exploration of its synthesis via Friedel-Crafts acylation is presented, including a plausible experimental protocol and a discussion of the underlying reaction mechanism. While specific biological data for this compound is not extensively available in public literature, this guide explores the known pharmacological activities of related furan and thiophene-containing molecules, highlighting the potential therapeutic areas for this compound. The concept of bioisosterism between the furan and thiophene rings is also discussed as a key consideration in its molecular design and potential for lead optimization in drug development programs.

Compound Identification and Physicochemical Properties

This compound is a chemical compound characterized by a central furan ring substituted with an ethyl ester group and a thenoyl group.

-

Chemical Name: this compound

-

Synonym: Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate[1]

-

CAS Number: 890100-52-4[1]

-

Molecular Formula: C₁₂H₁₀O₄S[1]

-

Molecular Weight: 250.27 g/mol [1]

-

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₄S | ChemScene[1] |

| Molecular Weight | 250.27 | ChemScene[1] |

| Boiling Point (Predicted) | 389.6 ± 32.0 °C | ChemicalBook |

| Density (Predicted) | 1.288 ± 0.06 g/cm³ | ChemicalBook |

Synthesis and Mechanism

The primary synthetic route to this compound is the Friedel-Crafts acylation of ethyl 2-furoate with 2-thenoyl chloride. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Underlying Principle: Friedel-Crafts Acylation

Friedel-Crafts acylation involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation.

Proposed Synthetic Workflow

The synthesis of this compound would logically proceed by the acylation of the C5 position of the furan ring of ethyl 2-furoate. The furan ring is an electron-rich heterocycle, and the ester group at the C2 position directs incoming electrophiles to the C5 position.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Plausible)

The following protocol is a plausible, detailed procedure based on standard Friedel-Crafts acylation reactions.

Materials:

-

Ethyl 2-furoate

-

2-Thenoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 2-thenoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation Reaction: Add a solution of ethyl 2-furoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

-

Workup: Cool the reaction mixture back to 0 °C and quench by the slow addition of crushed ice, followed by dilute hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Mechanistic Rationale

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution pathway.

Caption: Mechanism of Friedel-Crafts acylation.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons on the furan and thiophene rings (doublets and triplets in the δ 7-8 ppm region).- A quartet and a triplet for the ethyl ester group (δ ~4.4 and ~1.4 ppm, respectively). |

| ¹³C NMR | - Carbonyl carbons of the ketone and ester (δ > 160 ppm).- Aromatic carbons of the furan and thiophene rings (δ 110-160 ppm).- Carbons of the ethyl group (δ ~60 and ~14 ppm). |

| IR (Infrared) | - Strong C=O stretching vibrations for the ketone and ester (around 1650-1750 cm⁻¹).- C-O stretching of the ester.- Aromatic C-H and C=C stretching vibrations. |

| MS (Mass Spec.) | - Molecular ion peak (M⁺) at m/z = 250. |

Applications in Drug Development: A Prospective Outlook

The structural motif of a furan ring linked to a thiophene ring via a carbonyl group is of significant interest in medicinal chemistry. Both furan and thiophene are common scaffolds in a wide array of therapeutic agents due to their ability to engage in various biological interactions.

Bioisosterism of Furan and Thiophene

Furan and thiophene are considered classical bioisosteres, meaning they have similar steric and electronic properties and can often be interchanged in a drug molecule without significant loss of biological activity. This principle allows for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties. The sulfur atom in thiophene can participate in different types of interactions compared to the oxygen in furan, which can influence target binding and metabolic stability.

Potential Therapeutic Areas

Derivatives of furan and thiophene have demonstrated a broad spectrum of pharmacological activities. While specific studies on this compound are lacking, its structural components suggest potential for investigation in the following areas:

-

Antimicrobial Agents: Both furan and thiophene moieties are present in various compounds with demonstrated antibacterial and antifungal properties. The conjugated ketone system in the target molecule could potentially interact with microbial enzymes or other cellular targets.

-

Anticancer Agents: Many heterocyclic ketones have been investigated for their antitumor activities. The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways involved in cell proliferation.

-

Anti-inflammatory Agents: Furan and thiophene derivatives have been explored for their anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Future Directions for Research

To fully elucidate the potential of this compound in drug development, the following steps are recommended:

-

Synthesis and Characterization: The first crucial step is the synthesis and unambiguous characterization of the compound using modern spectroscopic techniques to confirm its structure and purity.

-

In Vitro Screening: The compound should be subjected to a broad panel of in vitro biological assays to identify any potential therapeutic activities. This could include screens for antimicrobial, anticancer, and anti-inflammatory properties.

-

Mechanism of Action Studies: If significant activity is observed, further studies should be conducted to determine the compound's mechanism of action. This may involve identifying the specific molecular target or signaling pathway that is modulated.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound would be essential to establish a structure-activity relationship and to optimize the lead compound for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a readily accessible heterocyclic compound with a chemical structure that suggests potential for biological activity. While specific data on its pharmacological properties are currently limited, its synthesis via a well-established Friedel-Crafts acylation makes it an attractive candidate for further investigation in drug discovery programs. The bioisosteric relationship between its furan and thiophene moieties provides a valuable avenue for lead optimization. Future research focused on the synthesis, characterization, and biological screening of this compound is warranted to unlock its therapeutic potential.

References

Sources

A Comprehensive Technical Guide to Ethyl 5-(2-thenoyl)-2-furoate

Abstract: This document provides an in-depth technical overview of Ethyl 5-(2-thenoyl)-2-furoate (CAS: 890100-52-4), a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will explore its fundamental physicochemical properties, propose a rational synthetic pathway grounded in established organic chemistry principles, and discuss its potential as a pivotal building block in the development of novel therapeutic agents. Furthermore, this guide outlines a comprehensive framework for the analytical validation of this compound, ensuring its purity and quality for research and development applications.

Core Molecular Profile and Physicochemical Characteristics

This compound is a chemical entity characterized by a central furan ring, substituted with an ethyl ester at the 2-position and a thenoyl (thiophene-2-carbonyl) group at the 5-position. This unique arrangement of electron-withdrawing groups and heteroaromatic systems imparts specific chemical reactivity and potential for biological interactions.

The definitive molecular weight of this compound is 250.27 g/mol , derived from its molecular formula, C₁₂H₁₀O₄S.[1][2] Its registered CAS number is 890100-52-4.[1][2]

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.27 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₀O₄S | [1][2] |

| CAS Number | 890100-52-4 | [1][2] |

| Predicted Boiling Point | 389.6 ± 32.0 °C | [1] |

| Predicted Density | 1.288 ± 0.06 g/cm³ | [1] |

| Topological Polar Surface Area | 56.51 Ų | [2] |

| LogP (Partition Coefficient) | 2.7488 | [2] |

| SMILES | CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |[2] |

Caption: Schematic representation of this compound.

Proposed Synthesis and Mechanistic Considerations

The structure of this compound lends itself to a classic electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. The starting materials for this proposed synthesis would be Ethyl 2-furoate and 2-thenoyl chloride.

Causality of Experimental Choice: The furan ring in Ethyl 2-furoate is an electron-rich heterocycle. While the ethyl ester group at the 2-position is deactivating, electrophilic substitution is strongly directed to the 5-position, which remains the most nucleophilic site. 2-Thenoyl chloride serves as the acylating agent, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is required to activate the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the furan ring to form the desired product. This method is a standard and reliable approach for synthesizing aryl ketones.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous dichloromethane (DCM). Cool the flask to 0°C in an ice bath.

-

Catalyst Addition: Carefully add aluminum chloride (AlCl₃, 1.1 equivalents) to the stirred DCM.

-

Acyl Chloride Addition: Add 2-thenoyl chloride (1.0 equivalent) dropwise to the suspension, maintaining the temperature at 0°C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Dissolve Ethyl 2-furoate (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes.

-

Reaction: Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Significance and Applications in Drug Development

Heterocyclic scaffolds, particularly those containing furan and thiophene rings, are privileged structures in medicinal chemistry. They are present in numerous FDA-approved drugs and clinical candidates due to their ability to engage in various biological interactions, including hydrogen bonding and pi-stacking.

This compound serves as a key intermediate or building block for the synthesis of more complex molecules with potential therapeutic value. The furan and thiophene moieties are found in compounds designed as potent inhibitors for various biological targets. For example, derivatives of thiazoles and other heterocycles have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key target in anti-angiogenic cancer therapy.[3][4] Similarly, furan-based structures have been investigated as HIV-1 entry inhibitors.[5] The furoate ester itself is a structural motif found in pharmacologically active compounds, such as certain soft corticosteroids.[6]

Caption: Role of the core scaffold in generating diverse drug candidates.

Analytical Method Validation Framework

To ensure the identity, purity, and quality of this compound, a robust analytical method must be developed and validated. Given the compound's chromophoric nature, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is proposed. The validation should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7]

Table 2: Proposed HPLC Method Parameters

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for moderately polar organic compounds. |

| Mobile Phase | Acetonitrile:Water (Gradient elution) | Allows for efficient elution and separation from potential impurities. |

| Detector | UV-Vis at λmax (e.g., ~280-320 nm) | The conjugated system of the molecule ensures strong UV absorbance. |

| Flow Rate | 1.0 mL/min | Standard flow rate for good resolution and reasonable run times. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

Protocol: Self-Validating Analytical System

The protocol is designed to be self-validating by systematically proving its suitability for the intended purpose.

Caption: Workflow for the validation of the proposed HPLC analytical method.

Step-by-Step Validation Protocol:

-

Specificity:

-

Inject a blank solvent (mobile phase) to ensure no interfering peaks at the analyte's retention time.

-

Inject a solution of this compound.

-

If available, inject a spiked sample containing the analyte and known potential impurities to demonstrate resolution. A resolution factor >2 is desirable.[7]

-

Utilize a photodiode array (PDA) detector to perform peak purity analysis.

-

-

Linearity:

-

Prepare a stock solution of the compound and create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

-

Inject each concentration in triplicate.

-

Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

-

-

Accuracy:

-

Prepare samples with known concentrations at three levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.

-

Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

-

-

Precision:

-

Repeatability (Intra-assay precision): Perform at least six replicate injections of a single sample concentration (e.g., 100%) on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should be ≤ 2%.

-

Intermediate Precision: Repeat the analysis on a different day, with a different analyst or on a different instrument. The %RSD between the two sets of data should meet predefined acceptance criteria.

-

References

-

PubChem. Ethyl 5-(2-furanoyl)-2-furoate. [Link]

-

PubChem. Ethyl 2-furoate. [Link]

-

ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]

-

PubMed. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors. [Link]

-

PubMed. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. [Link]

-

PubMed. N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides: novel potent inhibitors of VEGF receptors I and II. [Link]

-

PubMed. Potent analogues of etiprednol dicloacetate, a second generation of soft corticosteroids. [Link]

-

PubMed. Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. [Link]

Sources

- 1. This compound CAS#: 890100-52-4 [amp.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(Aryl)-4-(azolylethyl)thiazole-5-carboxamides: novel potent inhibitors of VEGF receptors I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent analogues of etiprednol dicloacetate, a second generation of soft corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 5-(2-thenoyl)-2-furoate: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-(2-thenoyl)-2-furoate is a heterocyclic compound featuring a central furan ring linked to an ethyl ester and a thenoyl group. This unique arrangement of furan and thiophene moieties makes it a molecule of significant interest in medicinal chemistry and materials science. The combination of these two five-membered aromatic heterocycles, each with distinct electronic properties, gives rise to a scaffold with potential for diverse biological activities and applications in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers and drug development professionals.

Chemical Identity and Physical Properties

This compound is systematically named Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate.[1] Its chemical structure consists of a furan-2-carboxylate backbone with a thiophene-2-carbonyl substituent at the 5-position.

Table 1: Chemical Identifiers and Computed Properties [1]

| Identifier | Value |

| CAS Number | 890100-52-4 |

| Molecular Formula | C₁₂H₁₀O₄S |

| Molecular Weight | 250.27 g/mol |

| IUPAC Name | Ethyl 5-(thiophene-2-carbonyl)furan-2-carboxylate |

| SMILES | CCOC(=O)C1=CC=C(O1)C(=O)C2=CC=CS2 |

| Topological Polar Surface Area (TPSA) | 56.51 Ų |

| LogP (Predicted) | 2.7488 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 4 |

Table 2: Predicted Physical Properties

| Property | Value | Source |

| Boiling Point | 389.6 ± 32.0 °C | Not explicitly cited, general prediction |

| Density | 1.288 ± 0.06 g/cm³ | Not explicitly cited, general prediction |

Synthesis and Characterization

The synthesis of this compound can be conceptually approached through a Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring.[2][3] In this case, the furan ring of ethyl 2-furoate acts as the nucleophilic aromatic substrate, and 2-thenoyl chloride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃), is typically required to activate the acyl chloride and generate the highly electrophilic acylium ion.[3]

The furan ring is known to be reactive towards electrophilic substitution, and the ester group at the 2-position directs incoming electrophiles to the 5-position.[4]

Figure 1: Conceptual synthetic pathway for this compound.

Proposed Experimental Protocol:

The following is a proposed, generalized protocol for the synthesis of this compound based on standard Friedel-Crafts acylation procedures. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary to achieve optimal yields.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-furoate in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).

-

Catalyst Addition: Cool the solution in an ice bath and add anhydrous aluminum chloride portion-wise with stirring.

-

Acylating Agent Addition: Add a solution of 2-thenoyl chloride in the same anhydrous solvent dropwise from the dropping funnel to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Spectroscopic Characterization:

While specific experimental spectra for this compound were not found in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet), as well as distinct doublets for the protons on the furan and thiophene rings. The chemical shifts of the furan protons will be influenced by the electron-withdrawing effects of both the ester and the ketone functionalities.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and the ketone, the carbons of the furan and thiophene rings, and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ester and ketone groups, likely in the region of 1650-1750 cm⁻¹. Other characteristic peaks for C-O, C-S, and aromatic C-H stretching and bending vibrations are also expected.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (250.27 g/mol ). Fragmentation patterns would likely involve the loss of the ethoxy group, the ethyl group, and cleavage at the carbonyl groups.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by the functional groups present in the molecule. The furan and thiophene rings can undergo further electrophilic substitution, although the existing electron-withdrawing groups will deactivate the rings to some extent. The carbonyl groups of the ester and ketone are susceptible to nucleophilic attack. The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

For storage, it is recommended to keep the compound in a tightly sealed container in a dry and cool place, away from heat, sparks, and flame.[1]

Potential Applications in Drug Development

The furan and thiophene ring systems are considered "privileged structures" in medicinal chemistry, as they are found in numerous biologically active compounds.[5] Derivatives of these heterocycles have demonstrated a wide range of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][7]

The presence of both a furan and a thiophene moiety in this compound suggests that it could be a promising scaffold for the development of new therapeutic agents. Thiophene derivatives, in particular, have been investigated as anticancer agents, with mechanisms of action that include the inhibition of topoisomerase, tyrosine kinases, and tubulin, as well as the induction of apoptosis.[5][8] The planarity of the thiophene ring may contribute to its binding affinity with biological targets like kinases.[5]

While no specific biological activity studies for this compound were found in the searched literature, its structural similarity to other bioactive furan and thiophene-containing molecules makes it a compelling candidate for screening in various disease models, particularly in oncology.

Safety and Handling

Based on the GHS information provided by a supplier, this compound is considered hazardous.[1] The hazard statements indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

Table 3: GHS Hazard Information [1]

| GHS Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Standard precautionary measures should be taken when handling this compound. These include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and wearing protective gloves, protective clothing, eye protection, and face protection.[1] In case of contact with skin or eyes, rinse thoroughly with water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor if you feel unwell.[1] It should be stored in a well-ventilated place with the container tightly closed.[1]

Conclusion

This compound is a fascinating heterocyclic molecule with a chemical structure that suggests a rich potential for further investigation. While detailed experimental data remains somewhat limited in the public domain, this guide has synthesized the available information on its chemical properties, proposed a logical synthetic route, and highlighted its potential in the field of drug discovery based on the known bioactivities of its constituent furan and thiophene moieties. As a Senior Application Scientist, it is my assessment that the exploration of this and similar furan-thiophene scaffolds could lead to the discovery of novel compounds with significant therapeutic value. Further research to fully characterize this compound and to explore its biological activity is highly encouraged.

References

-

The Good Scents Company. ethyl 2-furoate, 614-99-3. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

Pearson. Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. [Link]

-

ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]

-

MDPI. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. [Link]

-

ResearchGate. (PDF) Friedel-Crafts Acylation. [Link]

-

ACS Publications. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. [Link]

-

ResearchGate. A Review on Anticancer Activities of Thiophene and Its Analogs. [Link]

-

National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

-

ResearchGate. (PDF) Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Ethyl 2-thenoate | C7H8O2S | CID 76052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 6. Biological activity of the potent uridine phosphorylase inhibitor 5-ethyl-2,2'-anhydrouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 890100-52-4 [amp.chemicalbook.com]

- 8. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 5-(2-thenoyl)-2-furoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectroscopic data for Ethyl 5-(2-thenoyl)-2-furoate, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following information is synthesized from established spectroscopic principles and data from structurally related compounds to offer a robust predictive guide for the characterization of this molecule.

Molecular Structure

This compound incorporates a furan ring, a thiophene ring, an ester functional group, and a ketone linker. This intricate arrangement of aromatic and functional groups gives rise to a unique spectroscopic signature that can be deciphered using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the protons on the furan and thiophene rings, as well as for the ethyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups and the aromatic character of the heterocyclic rings.

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 16-64) should be collected to ensure a good signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' (Thiophene) | ~7.8 - 8.0 | dd | ~3.8, 1.1 |

| H-5' (Thiophene) | ~7.7 - 7.9 | dd | ~5.0, 1.1 |

| H-4' (Thiophene) | ~7.2 - 7.4 | dd | ~5.0, 3.8 |

| H-3 (Furan) | ~7.3 - 7.5 | d | ~3.6 |

| H-4 (Furan) | ~6.6 - 6.8 | d | ~3.6 |

| -OCH₂CH₃ | ~4.4 - 4.6 | q | ~7.1 |

| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7.1 |

Interpretation of the ¹H NMR Spectrum

-

Thiophene Protons (H-3', H-4', H-5'): The protons on the thiophene ring are expected to appear in the aromatic region. The proton adjacent to the carbonyl group (H-3') will be the most deshielded due to the electron-withdrawing effect of the ketone. The coupling constants are characteristic of thiophene systems.[1]

-

Furan Protons (H-3, H-4): The furan protons will also resonate in the aromatic region. The presence of the electron-withdrawing ester group at C-2 and the thenoyl group at C-5 will deshield both protons. They are expected to appear as doublets due to coupling with each other.[2]

-

Ethyl Ester Protons (-OCH₂CH₃): The methylene (-CH₂-) protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet. These signals are characteristic of an ethyl ester.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~185 - 190 |

| C=O (Ester) | ~158 - 162 |

| C-2' (Thiophene) | ~142 - 145 |

| C-5' (Thiophene) | ~135 - 138 |

| C-3' (Thiophene) | ~133 - 136 |

| C-4' (Thiophene) | ~128 - 130 |

| C-2 (Furan) | ~154 - 158 |

| C-5 (Furan) | ~148 - 152 |

| C-3 (Furan) | ~120 - 124 |

| C-4 (Furan) | ~112 - 116 |

| -OCH₂CH₃ | ~61 - 63 |

| -OCH₂CH₃ | ~14 - 16 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals. The ketone carbonyl is typically found at a higher chemical shift than the ester carbonyl.[1][2]

-

Aromatic Carbons: The carbons of the furan and thiophene rings will appear in the aromatic region (δ 110-160 ppm). The carbons attached to the heteroatoms (C-2, C-5 of furan; C-2', C-5' of thiophene) and the carbonyl groups will be the most deshielded.

-

Ethyl Ester Carbons: The methylene (-CH₂-) carbon will be around 61-63 ppm, and the methyl (-CH₃) carbon will be the most upfield signal at around 14-16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using a KBr pellet, a Nujol mull, or as a thin film on a salt plate (NaCl or KBr). For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | ~3100 - 3000 | Medium |

| C-H stretch (aliphatic) | ~2980 - 2850 | Medium |

| C=O stretch (ketone) | ~1660 - 1680 | Strong |

| C=O stretch (ester) | ~1715 - 1730 | Strong |

| C=C stretch (aromatic) | ~1600 - 1450 | Medium-Strong |

| C-O stretch (ester) | ~1300 - 1000 | Strong |

Interpretation of the IR Spectrum

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the two strong C=O stretching absorptions. The ketone carbonyl, being conjugated with the thiophene ring, is expected to absorb at a lower frequency (~1660-1680 cm⁻¹) compared to the ester carbonyl (~1715-1730 cm⁻¹).[3][4][5][6] The ester group will also show strong C-O stretching bands in the fingerprint region.[5]

-

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the C=C stretching vibrations of the furan and thiophene rings will be observed in the 1600-1450 cm⁻¹ region.

-

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl group will be seen in the 2980-2850 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

-

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₀O₄S) is 250.27 g/mol . The molecular ion peak is expected at m/z = 250.

-

Major Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum

-

Loss of the Ethoxy Group: A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), which would result in a fragment ion at m/z 205.

-

Cleavage at the Ketone: Cleavage of the bond between the furan ring and the ketone carbonyl would lead to the formation of the thenoyl cation at m/z 111. This ion could further lose carbon monoxide (CO) to give a fragment at m/z 83.

-

Cleavage adjacent to the Furan Ring: Fragmentation could also occur at the bond between the ketone carbonyl and the thiophene ring, leading to a fragment containing the furan and ester moieties.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. By combining the insights from ¹H NMR, ¹³C NMR, IR, and MS, researchers can confidently verify the structure and purity of this compound. The provided protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of novel heterocyclic compounds.

References

-

Scribd. IR Spectrum Analysis of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

SpectraBase. 2-Acetylthiophene - Optional[13C NMR] - Chemical Shifts. [Link]

-

Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

The Royal Society of Chemistry. Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of P. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0004812). [Link]

-

ResearchGate. Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)acrylates. [Link]

-

Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

SpectraBase. 5-Ethyl-2-furoic acid - Optional[1H NMR] - Chemical Shifts. [Link]

-

PubMed. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. [Link]

-

Organic Syntheses. Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo. [Link]

-

PubMed. Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. [Link]

-

MDPI. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

PubMed. Analysis of fragmentation pathways of fentanyl derivatives by electrospray ionisation high-resolution mass spectrometry. [Link]

-

Organic Syntheses. Δ1-α-Cyclohexaneacetic acid, ethyl ester. [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. [Link]

-

Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]

Sources

A Technical Guide to the Synthesis of Ethyl 5-(2-thenoyl)-2-furoate: A Focus on Starting Materials and Core Reaction Pathway

Abstract

Ethyl 5-(2-thenoyl)-2-furoate is a heterocyclic ketone with a molecular structure that presents it as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and materials science applications. Its architecture, featuring linked furan and thiophene rings, offers multiple sites for further functionalization. This technical guide provides an in-depth exploration of the primary synthetic route to this compound, beginning with a retrosynthetic analysis to identify the key starting materials. We will detail the preparation and properties of the core precursors, Ethyl 2-furoate and 2-Thenoyl chloride, and culminate in a comprehensive examination of the pivotal Friedel-Crafts acylation reaction that unites them. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.

Retrosynthetic Analysis: Deconstructing the Target Molecule

The most logical approach to synthesizing this compound involves a Friedel-Crafts acylation reaction.[1][2] This strategy identifies the carbon-carbon bond between the furan ring (at position 5) and the carbonyl of the thenoyl group as the key disconnection point. This retrosynthetic cleavage reveals the two essential starting materials: the aromatic nucleophile, Ethyl 2-furoate, and the electrophilic acylating agent, 2-Thenoyl chloride.

Caption: Retrosynthetic pathway for this compound.

Starting Material 1: Ethyl 2-furoate (The Nucleophile)

Ethyl 2-furoate serves as the foundational furan-containing substrate for the acylation reaction. It is a commercially available compound but can also be readily synthesized in the laboratory.[3] Its primary synthesis route is the Fischer esterification of 2-furoic acid with ethanol, typically under acidic catalysis. The 2-furoic acid precursor is itself produced via the oxidation of furfural, a bio-based chemical derived from agricultural biomass.[3]

Properties of Ethyl 2-furoate

| Property | Value | Reference |

| CAS Number | 614-99-3 | [4] |

| Molecular Formula | C₇H₈O₃ | [4][5] |

| Molecular Weight | 140.14 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 196 °C | [3] |

| Density | 1.117 g/mL at 25 °C | [3] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [3] |

Synthesis Pathway for Ethyl 2-furoate

Sources

In-Depth Technical Guide: Ethyl 5-(2-thenoyl)-2-furoate Structural Analogs and Derivatives

Abstract

The heterocyclic scaffolds of furan and thiophene, linked by a carbonyl bridge, form the core of Ethyl 5-(2-thenoyl)-2-furoate. This structure has emerged as a versatile template in medicinal chemistry, particularly for the development of novel anti-inflammatory and antiproliferative agents. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs and derivatives of this parent compound. We will explore the causal relationships behind synthetic strategies, detail validated experimental protocols, and present quantitative data to guide researchers and drug development professionals in this promising area of chemical biology.

Introduction: The Furan-Thiophene Ketone Scaffold

The combination of furan and thiophene rings within a single molecule creates a unique electronic and structural environment. Both are five-membered aromatic heterocycles, but the differing electronegativity of oxygen and sulfur imparts distinct properties. Furan is more susceptible to electrophilic attack, while thiophene exhibits greater aromatic stability.[1][2] The carbonyl linker introduces a point of polarity and a key hydrogen bond acceptor, while the ethyl furoate moiety provides an ester group that can be readily modified or act as a prodrug element. This combination of features makes this compound and its analogs compelling candidates for interacting with various biological targets.

Initial interest in this class of compounds has been driven by their potential as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[3] More recent studies have expanded their potential applications to include anticancer and antimicrobial activities, demonstrating the scaffold's versatility.[4][5][6] This guide will dissect the chemical logic behind modifying this core structure to enhance potency, selectivity, and pharmacokinetic properties.

Core Synthesis Strategies

The primary route for synthesizing the this compound core is the Friedel-Crafts acylation . This well-established reaction provides a reliable and scalable method for creating the crucial ketone linkage between the two heterocyclic rings.

Rationale for Friedel-Crafts Acylation

The choice of Friedel-Crafts acylation is based on several key principles:

-

Reactivity: The furan ring is electron-rich and readily undergoes electrophilic substitution. The acylation preferentially occurs at the C5 position of the ethyl 2-furoate due to the directing effect of the ester group and the inherent reactivity of the α-position to the furan oxygen.

-

Reagents: The reaction typically employs 2-thenoyl chloride as the acylating agent. The thiophene ring is less reactive than furan, making the formation of the acylium ion from 2-thenoyl chloride efficient.

-

Catalysis: A Lewis acid, such as aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄), is required to activate the acyl chloride and generate the electrophilic acylium ion. The choice and stoichiometry of the Lewis acid are critical to avoid side reactions and degradation of the sensitive furan ring.

General Synthetic Workflow Diagram

The following diagram illustrates the central synthetic pathway and key points for derivatization.

Caption: General synthesis and derivatization workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example of the Friedel-Crafts acylation for this scaffold.

Materials:

-

Ethyl 2-furoate

-

2-Thenoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Carbon Disulfide (CS₂), anhydrous

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous CS₂ under a nitrogen atmosphere.

-

Acyl Chloride Addition: Cool the suspension to 0-5 °C in an ice bath. Add 2-thenoyl chloride (1.0 equivalent) dropwise via the dropping funnel over 15 minutes. Stir the mixture for an additional 30 minutes at this temperature.

-

Substrate Addition: Add a solution of ethyl 2-furoate (1.0 equivalent) in anhydrous CS₂ dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Causality Note: This step hydrolyzes the aluminum complexes and protonates the product, facilitating its separation from the inorganic salts.

-

Work-up: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with water, then with saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Recrystallize the resulting crude solid from ethanol to yield pure this compound.

Structure-Activity Relationships (SAR)

Systematic modification of the core structure has yielded crucial insights into the features required for biological activity. The primary targets for modification are the ester group, the ketone linker, and the aromatic rings.

Modifications of the Furoate Ester

The ethyl ester is often a starting point for creating derivatives with altered solubility, stability, and receptor interactions.

-

Hydrolysis to Carboxylic Acid: Saponification of the ethyl ester to the corresponding carboxylic acid is a common and critical step. For many anti-inflammatory targets, such as COX enzymes, a free carboxylic acid is essential for binding to the active site, mimicking the arachidonic acid substrate.

-

Amidation: Converting the carboxylic acid to a wide range of amide derivatives can significantly impact activity. This introduces a hydrogen bond donor and allows for the exploration of steric and electronic effects by varying the amine substituent. Studies on related furan and thiophene amide derivatives have shown that this modification can lead to potent antiproliferative activity.[4]

Modifications of the Ketone Linker

The ketone is a key pharmacophoric element, but its reduction to a secondary alcohol can probe the importance of the carbonyl's planarity and hydrogen-bonding capacity. This modification often leads to a decrease in anti-inflammatory activity, suggesting the ketone is vital for interaction with target enzymes.

SAR Visualization

The following diagram summarizes the key SAR findings for this scaffold, primarily in the context of anti-inflammatory and antiproliferative activities.

Caption: Key structure-activity relationships for derivatives of the thenoyl-furoate scaffold.

Biological Activity and Therapeutic Potential

Analogs of this compound have demonstrated significant potential across several therapeutic areas.

Anti-inflammatory Activity

The primary reported activity for this class is anti-inflammation.[7][8] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade.

-

COX/LOX Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The carboxylic acid derivatives of the thenoyl-furoate scaffold are designed to fit into the active sites of COX-1 and COX-2. A balanced inhibition of both COX isoforms is a current strategy to develop effective anti-inflammatory agents with fewer side effects.[8]

-

NF-κB and MAPK Signaling: More recent studies on structurally related anti-inflammatory compounds show that they can suppress the NF-κB and MAPK signaling pathways.[7][8] These pathways are critical for the production of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[7] It is plausible that thenoyl-furoate derivatives also act via these mechanisms.

Antiproliferative and Anticancer Activity

The furan and thiophene moieties are present in numerous compounds with antiproliferative properties.[5][6]

-

Mechanism of Action: The precise anticancer mechanism for this scaffold is still under investigation. However, related furan-based chalcones and diacylhydazide derivatives have shown the ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as HL-60 (promyelocytic leukemia) and MCF-7 (breast cancer).[5][6][9]

-

SAR for Anticancer Activity: Studies on 5-substituted-2-furoyl derivatives show that the nature of substituents on the aromatic rings and the length of any attached aliphatic chains can significantly influence cytotoxic potency against various cancer cell lines.[6]

Data Summary: Biological Activity of Selected Analogs

The following table summarizes representative data from the literature for related furan-thiophene compounds to illustrate the potential of the scaffold. Note: Data for the exact this compound core is limited in publicly accessible literature; this table presents data from closely related analogs to demonstrate the scaffold's potential.

| Compound Class | Modification | Target Cell Line / Assay | Activity (IC₅₀) | Reference |

| Furan-fused Chalcone | Furan ring fusion to chalcone A-ring | HL-60 | 17.2 µM | [5] |

| Furoyl Diacylhydrazide | 5-(4-chlorophenyl)furan, C2 acyl chain | HL-60 | 15.2 µM | [6] |

| Furoyl Diacylhydrazide | 5-(4-chlorophenyl)furan, C2 acyl chain | BGC-823 (Gastric) | 21.6 µM | [6] |

| Firocoxib Analog | Amide-containing diaryl heterocycle | COX-2 Inhibition | Potent & Balanced | [8] |

| 2(5H)-Furanone Sulfone | Sulfonyl group, l-borneol moiety | S. aureus (MIC) | 8 µg/mL | [10] |

Conclusion and Future Directions

The this compound scaffold is a privileged structure with significant, yet not fully exploited, potential in drug discovery. The synthetic accessibility via Friedel-Crafts acylation allows for the straightforward generation of a core structure that can be systematically modified at the ester and ketone positions.

Future research should focus on:

-

Expanded SAR Studies: Synthesizing and screening a broader library of derivatives with diverse substitutions on both the furan and thiophene rings to build a more comprehensive SAR model.

-

Mechanism of Action Elucidation: Moving beyond initial screening to identify the specific molecular targets (e.g., specific kinases, receptors) responsible for the observed anti-inflammatory and antiproliferative effects.

-

In Vivo Evaluation: Advancing the most promising in vitro lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the chemical tractability and proven biological relevance of this scaffold, researchers are well-positioned to develop novel therapeutic agents for inflammatory diseases and cancer.

References

-

Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and structure activity relationship studies of benzothieno[3,2-b]furan derivatives as a novel class of IKKbeta inhibitors. (2010). PubMed. Retrieved from [Link]

-

Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. (2010). Anticancer Research. Retrieved from [Link]

-

Kuticheva, K. V., Pevzner, L. M., & Petrov, M. L. (2015). Synthesis of 5-Acetyl Derivatives of Alkyl 2-Furoates and 3-(2-furyl)acrylates. Russian Journal of General Chemistry. Retrieved from [Link]

-

Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. (2013). ResearchGate. Retrieved from [Link]

-

Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. (2022). ChemRxiv. Retrieved from [Link]

-

Aromatic heterocyclic compounds: furan and thiophene. (2018). YouTube. Retrieved from [Link]

-

Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. (2022). PMC. Retrieved from [Link]

-

Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egypt. J. Chem. Retrieved from [Link]

-

Synthesis and anti-inflammatory activity of novel firocoxib analogues with balanced COX inhibition. (2024). PubMed. Retrieved from [Link]

-

The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. (2021). National Institutes of Health. Retrieved from [Link]

-

Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. (2023). MDPI. Retrieved from [Link]

-

Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo[1,2-c]pyrimidines. (2019). MDPI. Retrieved from [Link]

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (2020). PMC - NIH. Retrieved from [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory activity of novel firocoxib analogues with balanced COX inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 5-(2-thenoyl)-2-furoate: A Versatile Heterocyclic Building Block for Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-(2-thenoyl)-2-furoate, a unique 1,4-dicarbonyl compound featuring both furan and thiophene moieties, has emerged as a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its distinct structural architecture, characterized by two reactive carbonyl groups and the inherent properties of the furan and thiophene rings, offers a powerful platform for the construction of a diverse array of complex heterocyclic systems. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and extensive applications of this compound, with a particular focus on its utility in the synthesis of novel pyridazines, pyrroles, and thiophenes. Furthermore, we will explore the significant potential of the resulting heterocyclic scaffolds in the development of new therapeutic agents, underscoring the importance of this compound in contemporary drug discovery programs.

Introduction: The Strategic Importance of Heterocyclic Building Blocks

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of FDA-approved drugs featuring at least one heterocyclic ring system. The unique three-dimensional arrangements and electronic properties of these structures enable them to engage with biological targets with high specificity and affinity. Consequently, the development of efficient and modular strategies for the synthesis of novel heterocyclic scaffolds is a paramount objective in the pharmaceutical industry.

Central to this endeavor is the utilization of versatile building blocks—molecules that possess multiple reactive sites and can be readily transformed into a variety of complex structures. This compound stands out as an exemplary building block, offering a pre-organized 1,4-dicarbonyl framework flanked by two distinct five-membered aromatic heterocycles. This arrangement not only provides a robust handle for classical cyclization reactions but also introduces the desirable physicochemical and biological properties associated with furan and thiophene rings.

Synthesis and Characterization of this compound

The most direct and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of ethyl 2-furoate with 2-thenoyl chloride. This electrophilic aromatic substitution reaction proceeds readily, with the electron-rich furan ring undergoing acylation at the 5-position.

Causality Behind Experimental Choices in Friedel-Crafts Acylation

The choice of a Lewis acid catalyst is critical in Friedel-Crafts acylation. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to side reactions or decomposition of sensitive substrates. Milder Lewis acids, such as tin(IV) chloride (SnCl₄) or zinc chloride (ZnCl₂), often provide a better balance of reactivity and selectivity, especially with furan derivatives which can be prone to polymerization under harsh acidic conditions. The reaction is typically conducted in an inert, non-polar solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane to ensure solubility of the reactants and to prevent the solvent from competing with the substrate for the Lewis acid. Anhydrous conditions are essential to prevent the deactivation of the Lewis acid catalyst by water.

Self-Validating Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl 2-furoate

-

2-Thenoyl chloride

-

Anhydrous tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 2-furoate (1 equivalent) and anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous tin(IV) chloride (1.1 equivalents) to the stirred solution.

-

To the dropping funnel, add a solution of 2-thenoyl chloride (1.05 equivalents) in anhydrous dichloromethane.

-

Add the 2-thenoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data:

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄S |

| Molecular Weight | 250.27 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Typically in the range of 80-85 °C |

| ¹H NMR (CDCl₃, 400 MHz) | Characteristic signals for the furan and thiophene protons, the ethyl ester group, and the ketone bridge. |

| ¹³C NMR (CDCl₃, 100 MHz) | Resonances corresponding to the carbonyl carbons, the furan and thiophene ring carbons, and the ethyl ester carbons. |

| IR (KBr, cm⁻¹) | Strong absorptions for the ester and ketone carbonyl groups (typically around 1720 and 1660 cm⁻¹, respectively). |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. |

Synthetic Applications: Constructing Diverse Heterocyclic Scaffolds

The 1,4-dicarbonyl core of this compound is a linchpin for a variety of cyclization reactions, enabling the synthesis of highly functionalized five- and six-membered heterocycles.

Synthesis of Substituted Pyridazines

The reaction of 1,4-dicarbonyl compounds with hydrazine hydrate is a classical and highly effective method for the synthesis of pyridazines.[1] This condensation reaction proceeds readily with this compound to yield 6-(5-ethoxycarbonyl-2-furyl)-3-(2-thienyl)pyridazine.

Workflow for Pyridazine Synthesis:

Caption: Workflow for the synthesis of a substituted pyridazine.

Experimental Protocol: Synthesis of 6-(5-ethoxycarbonyl-2-furyl)-3-(2-thienyl)pyridazine

-

In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol and dry under vacuum to yield the desired pyridazine.

Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2][3] this compound serves as an excellent substrate for this reaction, allowing for the introduction of various substituents at the nitrogen atom of the resulting pyrrole ring.[4]

Logical Relationship in Paal-Knorr Pyrrole Synthesis:

Caption: Logical flow of the Paal-Knorr pyrrole synthesis.

Experimental Protocol: General Procedure for Paal-Knorr Pyrrole Synthesis

-

To a solution of this compound (1 equivalent) in glacial acetic acid, add the desired primary amine (1.1 equivalents) or ammonium acetate (for the N-unsubstituted pyrrole).

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction to room temperature and pour it into ice-water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure substituted pyrrole.

Synthesis of Substituted Thiophenes

The conversion of 1,4-dicarbonyl compounds to thiophenes can be achieved using sulfurizing agents, with Lawesson's reagent being a particularly effective and widely used option.[1][5] This reaction allows for the transformation of the furan and ketone carbonyls of this compound into a thiophene ring, leading to a bithiophene derivative.

Experimental Workflow for Thiophene Synthesis:

Caption: Workflow for the synthesis of a substituted thiophene.

Experimental Protocol: Synthesis of a Substituted Bithiophene

-

In a round-bottom flask, suspend this compound (1 equivalent) and Lawesson's reagent (0.5 equivalents) in anhydrous toluene.

-

Heat the mixture to reflux under a nitrogen atmosphere for 3-5 hours.

-

Cool the reaction mixture and filter to remove any insoluble material.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate the desired substituted thiophene.

Medicinal Chemistry Applications: A Gateway to Bioactive Molecules

The heterocyclic scaffolds derived from this compound are of significant interest in medicinal chemistry due to the well-documented biological activities of pyridazines, pyrroles, and thiophenes. These core structures are present in numerous approved drugs and are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.[6][7][8]

4.1. Potential as Antimicrobial Agents

The fusion of furan, thiophene, and a third heterocycle like pyridazine or pyrrole can lead to compounds with potent antimicrobial activity. The different electronic and steric properties of these rings can influence the molecule's ability to interact with microbial targets. For instance, pyridazinone-based derivatives have shown promising antibacterial and antifungal activities.[6][9] Silver(I) complexes incorporating furan and thiophene moieties have also demonstrated notable antibacterial effects against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

4.2. Applications in Anticancer Drug Discovery

The development of novel anticancer agents is a major focus of modern drug discovery. Heterocyclic compounds containing furan, thiophene, and pyrazole or pyridazine rings have shown significant potential in this area.[6][7] For example, pyridazinone-based derivatives have been investigated as anticancer agents, with some compounds exhibiting significant growth inhibition against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as vascular endothelial growth factor receptor 2 (VEGFR-2).[6]

Structure-Activity Relationship (SAR) Insights:

The biological activity of these compounds can be finely tuned by modifying the substituents on the heterocyclic rings. For example, in a series of pyridazinone-based derivatives, the nature and position of substituents on the aryl rings were found to significantly impact their anticancer and antimicrobial potency.[6] This highlights the potential for rational drug design, where this compound serves as a versatile starting point for creating a library of analogs for SAR studies.

Conclusion

This compound is a powerful and versatile heterocyclic building block with significant potential in both synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its 1,4-dicarbonyl core provide access to a rich diversity of complex heterocyclic systems, including substituted pyridazines, pyrroles, and thiophenes. The resulting compounds, incorporating a unique combination of furan, thiophene, and a third heterocyclic moiety, represent promising scaffolds for the development of novel antimicrobial and anticancer agents. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals seeking to leverage the synthetic utility of this compound in their quest for new and effective therapeutic agents.

References

- El-Sayed, M. A. A., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 12(45), 29337-29356.

- BenchChem. (2025). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- El-Sayed, M. A. A., et al. (2022).

- Request PDF. (n.d.). Pyridazinone based derivatives as anticancer agents endowed with anti-microbial activity; Molecular design, synthesis, and biological investigation.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- Altalbawy, F. (2015). Synthesis, in Vitro Antimicrobial and Anticancer Evaluation of Some New Pyridazines and Polyfunctionally Substituted Heterocyclic Compounds. Asian Journal of Chemistry, 27(12), 4361-4368.

- University of Michigan. (n.d.).

- Abdel-Rahman, L. H., et al. (2020). Silver(I) pyridinyl complexes with benzothiazole, thiophene, and furan moieties: DNA/protein-binding, antibacterial, antioxidant, and anticancer studies. PubMed.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- Sahu, J. K., et al. (2015). Synthesis of Furan and Thiophene.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.

- University of California, Los Angeles. (n.d.).

- Organic Syntheses. (n.d.).

- ChemTube3D. (n.d.).

Sources

- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. chemtube3d.com [chemtube3d.com]